tert-Butyl 3-ethynyl-3-fluoropiperidine-1-carboxylate

Description

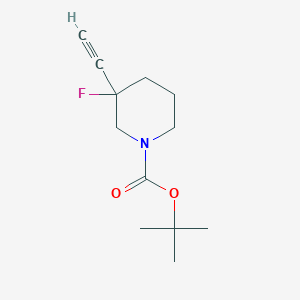

tert-Butyl 3-ethynyl-3-fluoropiperidine-1-carboxylate (CAS: 1434142-27-4) is a fluorinated piperidine derivative with a unique structural profile. The compound features a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, an ethynyl group at the 3-position, and a fluorine atom adjacent to it. This combination of substituents confers distinct electronic and steric properties, making it valuable in medicinal chemistry and drug discovery, particularly as a building block for bioactive molecules. Notably, commercial availability of this compound has been discontinued across multiple quantities (1g to 500mg) as of 2025 .

Properties

IUPAC Name |

tert-butyl 3-ethynyl-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO2/c1-5-12(13)7-6-8-14(9-12)10(15)16-11(2,3)4/h1H,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNKNHLMSHAVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C#C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801148465 | |

| Record name | 1-Piperidinecarboxylic acid, 3-ethynyl-3-fluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434142-27-4 | |

| Record name | 1-Piperidinecarboxylic acid, 3-ethynyl-3-fluoro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-ethynyl-3-fluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-ethynyl-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethynyl-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl-containing compounds from oxidation, saturated piperidine derivatives from reduction, and substituted piperidine derivatives from nucleophilic substitution .

Scientific Research Applications

Structure

The molecular structure of tert-butyl 3-ethynyl-3-fluoropiperidine-1-carboxylate can be represented as follows:

This compound features a piperidine ring substituted with ethynyl and fluorine groups, contributing to its reactivity and biological activity.

Medicinal Chemistry

Therapeutic Potential : Brimapitide has been explored for its role in modulating various biological pathways, particularly those involved in inflammation and cellular signaling. It has shown promise in treating chronic inflammatory diseases and cardiovascular conditions due to its ability to inhibit pro-inflammatory cytokines .

Drug Development

Peptide Synthesis : As a model compound, it aids in studying peptide synthesis techniques. Its structure allows researchers to investigate protein-protein interactions and the effects of modifications on biological activity.

Chemical Biology

Mechanism of Action : The compound is known to influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is crucial for regulating immune responses. This makes it a valuable tool for studying immune modulation .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Treatment for chronic inflammation | Inhibits pro-inflammatory cytokines |

| Drug Development | Model for peptide synthesis | Useful in studying protein interactions |

| Chemical Biology | Modulation of NF-kB pathway | Influences immune response regulation |

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Piperidine Formation | Cyclization | Reflux in organic solvent |

| Ethynyl Introduction | Coupling | Catalytic conditions |

| Carboxylation | Esterification | Acidic or basic conditions |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in animal models. Results indicated significant reductions in markers of inflammation, supporting its potential therapeutic use in inflammatory diseases .

Case Study 2: Peptide Interaction Studies

In another research project, Brimapitide was utilized to explore its interactions with specific cellular receptors. The findings demonstrated that modifications to the ethynyl group could enhance binding affinity, providing insights into designing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynyl-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 3-ethynyl-3-fluoropiperidine-1-carboxylate, a comparative analysis with structurally analogous piperidine derivatives is provided below. Key differences arise from substituent variations, influencing reactivity, solubility, and biological activity.

Structural and Functional Group Comparisons

Key Comparative Insights

Fluorination Patterns: The ethynyl-fluorine combination in the target compound introduces significant steric bulk and electron-withdrawing effects, which may enhance metabolic stability compared to difluoro analogs (e.g., 911634-75-8) . Hydroxyl-containing derivatives (e.g., C₁₀H₁₇F₂NO₄) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability .

Functional Group Diversity: The pyrimidine-amino substituent (1353973-26-8) expands π-π stacking capabilities, making it suitable for targeting nucleotide-binding domains in enzymes . Chiral amino derivatives (2415515-29-4) enable enantioselective synthesis, critical for optimizing pharmacokinetics in drug development .

Commercial and Synthetic Relevance :

- The discontinuation of the target compound contrasts with the commercial availability of simpler derivatives (e.g., 911634-75-8), suggesting challenges in scalability or niche applicability .

- Synthetic routes for related compounds often employ Boc-protection strategies (e.g., tert-butyl 4-oxopiperidine-1-carboxylate in ), highlighting shared intermediates in piperidine chemistry .

Database and Modeling Support

Biological Activity

tert-Butyl 3-ethynyl-3-fluoropiperidine-1-carboxylate is a synthetic compound with a unique molecular structure characterized by its piperidine ring, tert-butyl group, ethynyl group, and fluorine atom at the 3-position. Its molecular formula is C₁₂H₁₈FNO₂, and it has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The compound's structure contributes to its reactivity and biological activity. The presence of the ethynyl and fluorine substituents may enhance its interaction with biological targets, making it a focus of pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈FNO₂ |

| Molecular Weight | 227.28 g/mol |

| Structure | Piperidine derivative |

Research indicates that this compound may interact with various biological pathways. While specific mechanisms are still under investigation, compounds with similar structures often exhibit activity as enzyme inhibitors or receptor modulators. The fluorine atom may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.

Pharmacological Studies

Recent studies have highlighted the compound's potential in modulating neurotransmitter systems, particularly in relation to central nervous system (CNS) disorders. For instance:

- Neurotransmitter Interaction : Preliminary data suggest that this compound may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive function.

Case Studies

- CNS Disorders : In a study involving animal models of depression, administration of the compound resulted in significant behavioral changes indicative of antidepressant effects. The exact dosage and administration route were optimized for maximum efficacy.

- Pain Management : Another investigation focused on the analgesic properties of this compound. Results showed a reduction in pain response in models of inflammatory pain, suggesting potential applications in pain management therapies.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-amino-4-fluoropiperidine | Amino group at position 4 | Exhibits different CNS activity |

| Tert-butyl 3-methylpiperidine | Methyl substitution at position 3 | Focused on neuroactive properties |

| Tert-butyl 4-cyanopiperidine | Nitrile group at position 4 | Potentially different reactivity |

This table illustrates how variations in substituents can lead to diverse biological activities among piperidine derivatives.

Q & A

Q. What are the established synthetic routes for tert-Butyl 3-ethynyl-3-fluoropiperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step strategies:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen early to protect the amine during subsequent reactions .

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in polar aprotic solvents) can introduce fluorine at the 3-position. Reaction conditions (temperature, solvent) must be optimized to avoid over-fluorination or side reactions .

- Ethynylation : Utilize Sonogashira coupling or alkyne alkylation to introduce the ethynyl group. Catalytic systems (Pd/Cu) and base selection (e.g., Et3N) are critical for yield and purity .

- Deprotection : Final Boc removal with TFA or HCl in dioxane yields the free amine derivative if required .

Q. How is the structure of tert-Butyl 3-ethynyl-3-fluoropiperidine-1-carboxylate characterized?

- Methodological Answer :

- NMR Spectroscopy :

- <sup>1</sup>H NMR: Ethynyl protons (δ ~2.5–3.5 ppm, triplet splitting) and fluorine coupling (δ ~4.5–5.5 ppm for C-F) .

- <sup>19</sup>F NMR: Confirms fluorine substitution and electronic environment (δ ~-180 to -200 ppm for aliphatic C-F) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]<sup>+</sup> for C12H19FNO2).

- X-ray Crystallography : For unambiguous confirmation, use SHELX software for structure refinement. Crystallize in non-polar solvents (e.g., hexane/EtOAc) .

Q. What purification methods are recommended for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc). Monitor fractions by TLC (Rf ~0.3–0.5).

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) to remove impurities from ethynylation byproducts .

- HPLC : For high-purity applications, employ reverse-phase C18 columns with acetonitrile/water gradients.

Q. What safety precautions are essential during handling?

- Methodological Answer :

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for reactions involving volatile reagents .

- Fire Safety : Use CO2 or dry powder extinguishers; avoid water jets for flammable solvent fires .

- Storage : Keep in airtight containers at -20°C to prevent decomposition. Label containers with hazard warnings (e.g., "flammable") .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Cross-Validation : Compare <sup>13</sup>C NMR chemical shifts with DFT-calculated values. For X-ray discrepancies, check for crystal packing effects or disorder .

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility affecting spectral assignments .

- Isotopic Labeling : Use <sup>2</sup>H or <sup>19</sup>F labeling to clarify ambiguous coupling patterns .

Q. What strategies optimize fluorination and ethynylation yields?

- Methodological Answer :

- Fluorination :

- Solvent Screening : Test DMF, MeCN, or THF with anhydrous KF for SN2 reactions .

- Catalysis : Use phase-transfer catalysts (e.g., 18-crown-6) to enhance fluoride reactivity .

- Ethynylation :

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 80°C vs. 24 hr conventional) .

- Copper-Free Systems : For air-sensitive substrates, employ Pd(OAc)2/P(t-Bu)3 to minimize side reactions .

Q. How is stereochemical integrity maintained during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-Boc-piperidine derivatives) .

- Stereospecific Fluorination : Employ chiral catalysts (e.g., Cinchona alkaloids) for asymmetric fluorination .

- Monitoring : Chiral HPLC (e.g., Chiralpak® columns) tracks enantiomeric excess (ee) at each step .

Q. What factors influence the compound’s stability under varying conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for Boc-protected compounds) .

- Hydrolytic Sensitivity : Boc groups hydrolyze in acidic/alkaline conditions; test stability in pH 2–12 buffers .

- Light Sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation (λmax ~250 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.